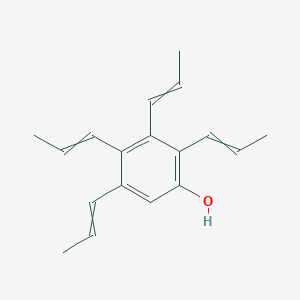
2,3,4,5-Tetra(prop-1-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetra(prop-1-en-1-yl)phenol is an organic compound characterized by the presence of four prop-1-en-1-yl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetra(prop-1-en-1-yl)phenol typically involves the alkylation of phenol with prop-1-en-1-yl halides under basic conditions. A common method includes the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of prop-1-en-1-yl bromide or chloride. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to ensure complete substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as phase-transfer catalysts can be employed to enhance the efficiency of the alkylation process. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetra(prop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The prop-1-en-1-yl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinones, hydroquinones, and other oxidized phenolic compounds.
Reduction: Alkylated phenols, alcohols, and alkanes.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,4,5-Tetra(prop-1-en-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetra(prop-1-en-1-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer processes, influencing the compound’s reactivity and biological activity. The prop-1-en-1-yl groups contribute to the compound’s lipophilicity, affecting its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetra(prop-1-en-1-yl)phenol: Unique due to the presence of four prop-1-en-1-yl groups.
2,3,4,5-Tetra(methyl)phenol: Similar structure but with methyl groups instead of prop-1-en-1-yl groups.
2,3,4,5-Tetra(ethyl)phenol: Contains ethyl groups instead of prop-1-en-1-yl groups.
Uniqueness
This compound is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
55056-75-2 |
|---|---|
Formule moléculaire |
C18H22O |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
2,3,4,5-tetrakis(prop-1-enyl)phenol |
InChI |
InChI=1S/C18H22O/c1-5-9-14-13-18(19)17(12-8-4)16(11-7-3)15(14)10-6-2/h5-13,19H,1-4H3 |
Clé InChI |
JJXRKEOKUKFCOO-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1=CC(=C(C(=C1C=CC)C=CC)C=CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)
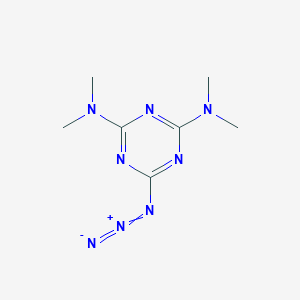
![4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14631967.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)
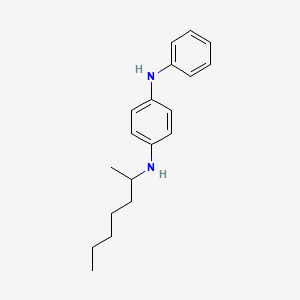
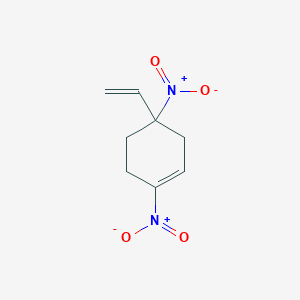
![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
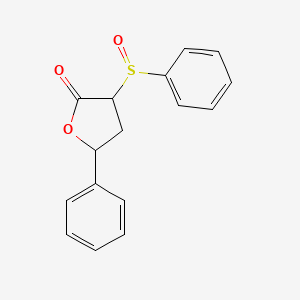
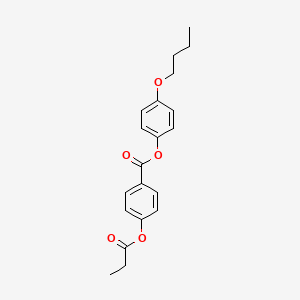
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
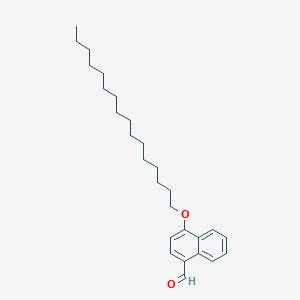
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)

![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
